N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Description
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that features a furan ring, an oxadiazole ring, and a propanamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14(17-11-13-7-4-10-21-13)8-9-15-18-16(19-22-15)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJISKWAXDOPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: This step might involve the use of furan-2-carbaldehyde or similar reagents in a condensation reaction.
Formation of the propanamide group: This could be done through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The oxadiazole ring might be reduced under certain conditions, leading to the formation of amines or other reduced products.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted furans, reduced oxadiazoles, and functionalized propanamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
